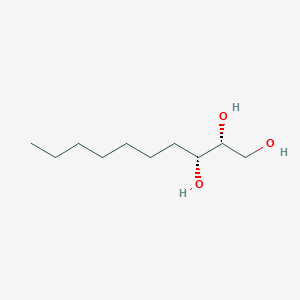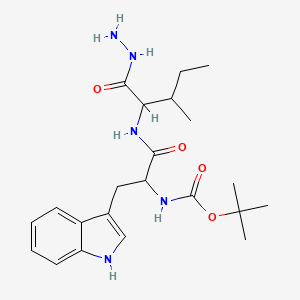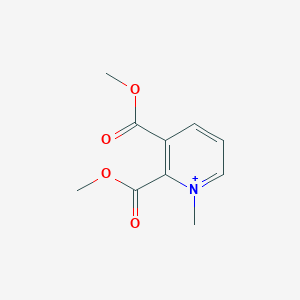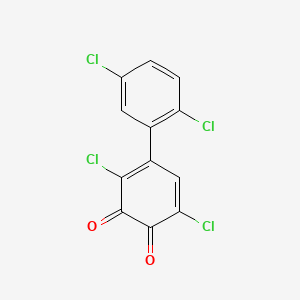
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization of 2-aminobenzaldehydes with ethyl diazoacetate to form 3-ethoxycarbonylindoles . The piperazine ring can be introduced through a nucleophilic substitution reaction with an appropriate halogenated precursor. The final step involves the coupling of the indole-piperazine intermediate with a quinoline derivative under suitable conditions, followed by the formation of the dimaleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The quinoline structure may contribute to the compound’s overall stability and bioavailability. Together, these features enable the compound to exert its biological effects through multiple pathways, including inhibition of enzyme activity and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar indole-quinoline framework and are known for their biological activities.
Tetrahydroindolo[3,2-c]quinoline: Another related compound with a similar core structure, used in various synthetic applications.
Uniqueness
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of an indole moiety, a piperazine ring, and a quinoline structure. This unique combination enhances its potential biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
75410-81-0 |
|---|---|
Molecular Formula |
C31H32N4O8 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[2-(1H-indol-3-yl)ethyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C23H24N4.2C4H4O4/c1-3-7-21-18(5-1)9-10-23(25-21)27-15-13-26(14-16-27)12-11-19-17-24-22-8-4-2-6-20(19)22;2*5-3(6)1-2-4(7)8/h1-10,17,24H,11-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
YZLCRENISVPGSH-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


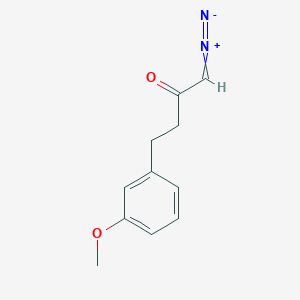
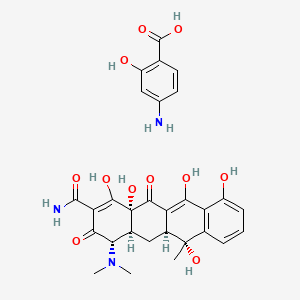
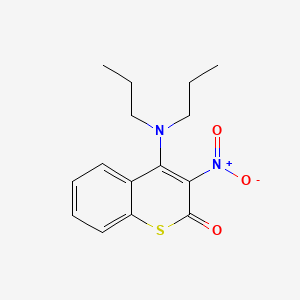
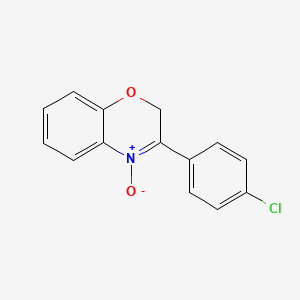
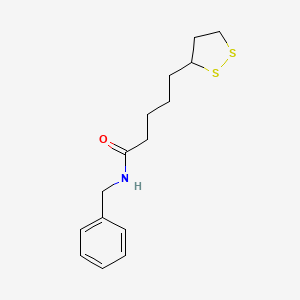
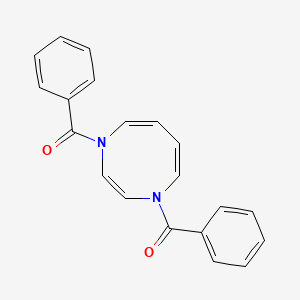

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)
